molecular formula C17H13ClN2O B1629817 N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide CAS No. 862845-69-0

N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide

Cat. No.: B1629817
CAS No.: 862845-69-0
M. Wt: 296.7 g/mol
InChI Key: CAQOQKZGFZBJLU-UHFFFAOYSA-N
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Description

N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide (CAS: 862845-69-0) is a heterocyclic compound featuring a benzamide group linked to a chloromethyl-substituted isoquinoline core. This structure combines the aromaticity and hydrogen-bonding capacity of benzamide with the planar, nitrogen-rich isoquinoline system, which is often associated with biological activity. The chloromethyl group at the 7-position enhances reactivity, enabling further functionalization, such as alkylation or nucleophilic substitution reactions .

Properties

IUPAC Name

N-[7-(chloromethyl)isoquinolin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-11-12-6-7-13-8-9-19-16(15(13)10-12)20-17(21)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQOQKZGFZBJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648633
Record name N-[7-(Chloromethyl)isoquinolin-1-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862845-69-0
Record name N-[7-(Chloromethyl)isoquinolin-1-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

. The specific synthetic route can vary, but a common method includes:

    Chloromethylation: Isoquinoline is reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.

    Substitution Reaction: The chloromethylated isoquinoline is then reacted with benzamide under suitable conditions to form N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to the formation of different derivatives.

    Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Potential Anti-Cancer Agent
The compound is being investigated for its potential in cancer therapy. Research indicates that it may serve as a precursor for synthesizing anti-tumor compounds, making it valuable in drug discovery and development processes aimed at targeting various cancer types .

Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve interactions with specific biological targets, such as enzymes and receptors involved in cancer progression. This interaction may lead to modulation of cellular processes that inhibit tumor growth .

Chemical Biology

Biological Studies
In chemical biology, this compound can be utilized to probe biological pathways. It serves as a tool to investigate the interactions between small molecules and biological systems, aiding in the understanding of disease mechanisms at the molecular level .

Industrial Applications

Synthesis of Complex Molecules
this compound can be employed in the synthesis of more complex organic molecules. Its unique structure allows for modifications that could lead to new materials with desirable properties for various industrial applications .

Data Table: Summary of Applications

Application Area Description
Medicinal ChemistryInvestigated as a potential anti-cancer agent; precursor for anti-tumor compounds
Chemical BiologyTool for probing biological pathways; understanding molecular interactions in disease mechanisms
Industrial ApplicationsUsed in synthesizing complex organic molecules; potential for new material development

Case Study 1: Anti-Cancer Research

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in these cells, highlighting its potential as a therapeutic agent .

Case Study 2: Biological Pathway Probing

In another study, researchers used this compound to explore its effects on specific signaling pathways involved in cancer cell proliferation. The findings suggested that this compound could inhibit key pathways, thereby reducing tumor growth rates in vitro .

Mechanism of Action

The mechanism of action of N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer properties, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Quinoline-Based Benzamides

N-(7-Chloro-4-morpholinoquinolin-2-yl)benzamide ():

  • Structure: Features a morpholino group at the 4-position and a chloro substituent at the 7-position of the quinoline ring.
  • Synthesis : Produced via a three-step sequence (N-oxidation, C2-amidation, C4 SNAr reaction) with high yields (77–92%) .
  • Bioactivity: Acts as a biological model for antineoplastic agents and treatments for nervous system disorders. The morpholino group enhances solubility and modulates target binding, while the chloro substituent stabilizes the quinoline scaffold .
  • Comparison: Unlike the target compound’s isoquinoline core, this analog uses a quinoline scaffold, which may alter π-π stacking interactions in biological systems.

Patent Derivatives ():

  • Examples include quinoline-based benzamides with cyano, piperidine, and tetrahydrofuran substituents. These compounds are designed as kinase inhibitors (e.g., targeting c-Met) with enhanced selectivity due to bulky substituents.
  • Comparison : The target compound’s simpler chloromethyl group may offer synthetic versatility but lacks the steric and electronic complexity of patented derivatives, which are optimized for specific protein interactions.

Benzamidomethylation Reagents and Prodrugs

N-(Chloromethyl)benzamide (–7):

  • Applications: Widely used in benzamidomethylation reactions to introduce protective groups or prodrug moieties. For example, it forms S-benzamidomethyl cysteine for peptide synthesis and O-benzamidomethyl phenols as hydrolyzable prodrugs .
  • Reactivity : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or phosphines (e.g., forming phosphonium salts for Staudinger reactions) .
  • Comparison: The target compound’s isoquinoline-linked chloromethyl group may exhibit slower reactivity due to steric hindrance but could enable site-specific delivery in prodrugs, leveraging the isoquinoline moiety’s affinity for biological targets.

Pharmacologically Active Benzamide Derivatives

N-Benzimidazol-1-yl Methyl-Benzamides ():

  • Bioactivity : Compounds like N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide show anti-inflammatory and analgesic activity with low gastric toxicity. Docking studies suggest interactions with cyclooxygenase (COX) enzymes.
  • Comparison: The isoquinoline core of the target compound may target different enzymes (e.g., kinases or DNA-binding proteins) compared to benzimidazole derivatives, which prioritize COX inhibition.

Anti-Oxidant Benzamides ():

  • Examples: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide exhibits 86.6% antioxidant inhibition. Electron-donating groups (e.g., -OH, -OCH₃) enhance radical scavenging.

Biological Activity

N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, antifungal, and neuroleptic activities. The information is drawn from various research studies and findings.

Chemical Structure and Properties

This compound features an isoquinoline core substituted with a chloromethyl group and a benzamide moiety. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of isoquinoline, including this compound, exhibit potent anticancer properties . For example, compounds related to this structure have shown significant antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several isoquinoline derivatives, revealing that those with the chloromethyl substitution exhibited enhanced activity compared to their non-substituted counterparts. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents.

Antibacterial and Antifungal Activity

This compound has also been studied for its antibacterial and antifungal properties. Compounds with similar structures have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.

Inhibitory Activity Table

CompoundTarget OrganismInhibition Rate (%)
1Staphylococcus aureus75.0
2Escherichia coli68.5
3Candida albicans70.0

These findings suggest that the chloromethyl isoquinoline derivatives could serve as potential lead compounds for developing new antibacterial and antifungal agents .

Neuroleptic Activity

The neuroleptic potential of this compound has been explored in studies assessing its effects on apomorphine-induced stereotypy in animal models. Compounds within this class have shown promise in modulating dopaminergic pathways, which are critical in treating psychotic disorders.

Neuroleptic Activity Findings

In a comparative study, certain isoquinoline derivatives were found to exhibit higher antistereotypic activity than traditional neuroleptics like haloperidol. The structure-activity relationship (SAR) analysis indicated that modifications at the benzamide position significantly enhanced neuroleptic efficacy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : The compound shows potential as a protein kinase inhibitor, which is relevant for cancer therapy.
  • Receptor Modulation : Its interaction with neurotransmitter receptors suggests applications in neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.